Poly(vinyl formal)

Übersicht

Beschreibung

Poly(vinyl formal) is a polymer derived from polyvinyl alcohol and formaldehyde. It is known for its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents. These properties make it a versatile material, particularly in the electronics industry, where it is used as an insulating material for copper wires and cables in electric motors and transformers .

Vorbereitungsmethoden

The production of poly(vinyl formal) involves several steps:

Polymerization: Vinyl acetate monomers are polymerized using a suitable catalyst to form polyvinyl acetate.

Hydrolysis: The polyvinyl acetate is partially hydrolyzed, removing some of the acetate groups and replacing them with alcohol (hydroxyl) groups to form polyvinyl alcohol.

Acetalization: The polyvinyl alcohol undergoes acetalization with formaldehyde to form poly(vinyl formal)

Industrial production methods often involve optimizing the raw material ratios and reaction conditions to achieve the desired properties. For example, the addition of corn stalk fiber can enhance the specific surface area, tensile strength, and thermal stability of poly(vinyl formal) foams .

Analyse Chemischer Reaktionen

Poly(vinyl formal) undergoes various chemical reactions, including:

Oxidation: Poly(vinyl formal) can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.

Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups in the polymer chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Electrical Insulation

Overview

Poly(vinyl formal) is primarily utilized in the electrical industry for wire enamels due to its excellent adhesive properties and thermal stability. It is particularly effective as an insulating material for electrical wires, providing both mechanical strength and resistance to heat.

Case Study: Wire Enamel Production

A study conducted by Jalal and Manji explored the preparation of poly(vinyl formal) from poly(vinyl acetate) for use in electrical insulation. The polymer was synthesized through a solution polymerization process involving hydrolysis and formalization. The resulting product exhibited high thermal stability, with decomposition starting at approximately 172°C, making it suitable for high-temperature applications .

Table 1: Properties of Poly(vinyl formal) for Electrical Insulation

| Property | Value |

|---|---|

| Thermal Decomposition | Starts at 172°C |

| Tensile Strength | High |

| Adhesive Strength | Excellent |

Coatings

Overview

Poly(vinyl formal) serves as a key component in various coating formulations, particularly in combination with phenolic resins. Its ability to form tough, durable films makes it ideal for protective coatings.

Case Study: Coating Formulations

Research indicated that when mixed with resole phenolic resin, poly(vinyl formal) exhibited improved thermal stability and mechanical properties. The optimal concentration of resole phenolic resin was found to be around 10 wt% to balance thermal stability with electrical properties .

Table 2: Coating Performance Metrics

| Coating Composition | Thermal Stability | Mechanical Properties |

|---|---|---|

| 10 wt% Resole Resin | High | Balanced |

| 20 wt% Resole Resin | Moderate | Compromised |

Environmental Applications

Overview

Recent studies have highlighted the potential of poly(vinyl formal) membranes for environmental remediation, specifically for heavy metal removal from contaminated water sources.

Case Study: Heavy Metal Removal

A study on the use of poly(vinyl formal) membranes demonstrated their effectiveness in removing heavy metals such as lead, iron, and arsenic from polluted water samples from the Atoyac River in Mexico. The membranes achieved significant reductions in metal concentrations within 24 hours of exposure .

Table 3: Heavy Metal Removal Efficiency

| Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | <0.01 | >99 |

| Iron | 50 | <0.1 | >99 |

| Arsenic | 20 | <0.05 | >99 |

Wirkmechanismus

The mechanism of action of poly(vinyl formal) involves its interaction with various molecular targets and pathways. For example, in triboelectric nanogenerators, poly(vinyl formal) interacts with other materials to generate electrical energy through contact electrification . The presence of functional groups in the polymer chain plays a crucial role in these interactions, influencing the overall performance and efficiency of the material.

Vergleich Mit ähnlichen Verbindungen

Poly(vinyl formal) is often compared with other vinyl polymers, such as:

Poly(vinyl acetate): Used in adhesives and coatings, it has different mechanical and chemical properties due to the absence of formal groups.

Poly(vinyl alcohol): Known for its water solubility and biodegradability, it is used in medical and industrial applications.

Poly(vinyl butyral): Employed in laminated safety glass, it offers excellent adhesion and flexibility.

Poly(vinyl formal) stands out due to its unique combination of dielectric strength, thermal stability, and resistance to various solvents, making it particularly suitable for high-stress environments in the electronics industry .

Biologische Aktivität

Introduction

Poly(vinyl formal) (PVF) is a derivative of polyvinyl alcohol (PVA), synthesized through the formalization of PVA with formaldehyde. This compound exhibits unique properties that make it suitable for various biomedical applications, particularly in tissue engineering and as a potential biomaterial. This article explores the biological activity of PVF, including its biocompatibility, antimicrobial properties, and potential applications in medical fields.

Synthesis and Properties

PVF is synthesized by reacting PVA with formaldehyde in an acidic medium. The degree of formalization can vary significantly, typically ranging from 50% to 90%, affecting its solubility and mechanical properties. The resulting polymer is characterized by high molecular weight and improved solubility in various organic solvents compared to its precursors .

Table 1: Properties of Poly(vinyl formal)

| Property | Value/Description |

|---|---|

| Degree of Formalization | 50% - 90% |

| Solubility | Soluble in ethylenediamine, DMSO, DMF |

| Mechanical Strength | High due to cross-linking |

| Biocompatibility | Suitable for biological applications |

Biocompatibility

Research indicates that PVF exhibits favorable biocompatibility, making it suitable for use in medical implants and tissue engineering. A study on PVF sponges demonstrated their potential as tissue substitutes, highlighting their ability to support cell attachment and proliferation . The porous structure of PVF allows for nutrient diffusion and cell migration, essential for tissue regeneration.

Antimicrobial Properties

PVF has been evaluated for its antimicrobial properties, particularly when combined with other agents. For instance, studies have shown that PVF can be modified to enhance its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This property is crucial for preventing infections in wound healing applications and medical devices .

Case Studies

- Tissue Engineering Applications : A study explored the use of PVF sponges as scaffolds for bone tissue engineering. The results indicated significant cell proliferation and differentiation when mesenchymal stem cells were cultured on PVF scaffolds, suggesting their potential in regenerative medicine .

- Wound Healing : In another investigation, PVF was incorporated into hydrogel formulations that demonstrated enhanced antimicrobial activity. The hydrogels showed a reduction in bacterial load in infected wounds, indicating that PVF could play a critical role in developing advanced wound dressings .

- Drug Delivery Systems : Research has also focused on using PVF as a drug delivery vehicle due to its ability to encapsulate therapeutic agents while maintaining controlled release profiles. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic side effects .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Cell Proliferation | Significant increase on PVF scaffolds |

| Antimicrobial Effect | Effective against S. aureus and E. coli |

| Drug Delivery | Controlled release profiles achieved |

Eigenschaften

IUPAC Name |

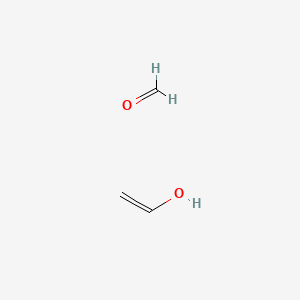

ethenol;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2-3H,1H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDUXZXZQUHSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

918439-35-7, 26876-25-5 | |

| Record name | Ethenol, homopolymer, cyclic acetal with formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918439-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with ethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40914874 | |

| Record name | Formaldehyde--ethenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26876-25-5, 95673-15-7 | |

| Record name | Polyvinyl alcohol formaldehyde foam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026876255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with ethenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--ethenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.